molecular formula C25H21N5O3S2 B2922770 N-(3-methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-74-0

N-(3-methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2922770
CAS No.: 896677-74-0
M. Wt: 503.6
InChI Key: KZGWSINRRODBDG-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazolone core linked to a 1,2,4-triazole ring via a methyl group. The triazole is further substituted with a phenyl group and connected to a 3-methoxyphenyl moiety through a thioacetamide bridge. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., quinazolinones, phthalazinones, and related triazole derivatives) have demonstrated antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S2/c1-33-19-11-7-8-17(14-19)26-23(31)16-34-24-28-27-22(30(24)18-9-3-2-4-10-18)15-29-20-12-5-6-13-21(20)35-25(29)32/h2-14H,15-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGWSINRRODBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C20H19N5O3S2C_{20}H_{19}N_{5}O_{3}S_{2} with a molecular weight of approximately 441.52 g/mol. The structure features a thiazole ring, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC20H19N5O3S2
Molecular Weight441.52 g/mol
IUPAC NameN-(3-methoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated efficacy against various bacterial strains. In a study evaluating the antimicrobial activity of thiazole derivatives, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.17 to 0.70 mg/mL against pathogens such as E. coli and B. cereus .

Anti-Alzheimer's Activity

Thiazole derivatives have been reported to possess anti-Alzheimer's disease (AD) properties by inhibiting acetylcholinesterase (AChE). The compound N-(3-methoxyphenyl)-2-(thioacetamide) exhibited AChE inhibition with an IC50 value of 13.96 μM, suggesting potential therapeutic applications in AD .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Thiazole and Triazole Rings : The presence of these rings enhances biological activity due to their ability to interact with various biological targets.
  • Substituents : Modifications at the phenyl or methoxy positions can significantly alter the compound's efficacy and specificity against target enzymes.

Study on Antimicrobial Activity

A recent study synthesized several thiazole derivatives and tested their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the thiazole ring exhibited superior antimicrobial activity compared to others .

Anti-Alzheimer's Therapeutics Research

Another study focused on the potential of thiazole-containing compounds in treating Alzheimer's disease. The findings highlighted that certain derivatives effectively inhibited AChE and reduced amyloid-beta aggregation in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and synthetic parallels between the target compound and its analogs:

Compound Name Core Heterocycles Substituents/Functional Groups Key Synthesis Steps (if reported) Reference
Target Compound : N-(3-Methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide Benzo[d]thiazol-2-one, 1,2,4-triazole Phenyl (at triazole C4), 3-methoxyphenyl (via thioacetamide), methyl bridge Likely involves triazole formation, benzothiazolone coupling, and thioacetamide substitution -
Compound 5 (N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide) Quinazolinone, thiazolidinone Phenyl (quinazolinone C3), thioacetamide, oxo groups Reflux of hydrazide (4) with thiocarbonyl-bis-thioglycolic acid in ethanol
Compounds 5–18 (N-substituted thioacetamide quinazolinones) Quinazolinone Sulfamoylphenyl (quinazolinone C3), varied aryl groups (via thioacetamide) Reaction of quinazolinone (4) with 2-chloro-N-substituted acetamides in acetone/K₂CO₃
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Benzothiazole, triazolothiazole 4-Chlorophenyl (triazolothiazole C5), propanamide bridge Undescribed in evidence
Compound 12 (N-(2,4-Dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Phthalazinone, 1,2,4-triazole 2,4-Dichlorophenyl (via acetamide), methyl bridge Undescribed in evidence

Key Structural and Functional Insights:

Core Heterocycles: The target compound’s benzothiazolone distinguishes it from quinazolinone () and phthalazinone () analogs. Benzothiazolones are known for their electron-withdrawing properties, which may influence binding interactions compared to the electron-rich quinazolinones . The 1,2,4-triazole ring is a common feature in all listed compounds, often serving as a scaffold for functional group attachment.

Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the polar sulfamoylphenyl groups in ’s compounds .

Synthetic Approaches :

  • Thioacetamide bridges (common in all compounds) are typically formed via nucleophilic substitution between chloroacetamides and thiol-containing intermediates (e.g., ’s method using K₂CO₃ in acetone) .
  • The methyl bridge in the target compound likely arises from alkylation reactions between a triazole-thiol intermediate and a benzothiazolone-methyl precursor, analogous to methods in for thiophene-methyl derivatives .

Potential Advantages: The combination of benzothiazolone (rigid, planar structure) and 3-methoxyphenyl (electron-donating group) may synergize to improve target selectivity or solubility compared to purely sulfonamide- or chlorophenyl-substituted analogs .

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